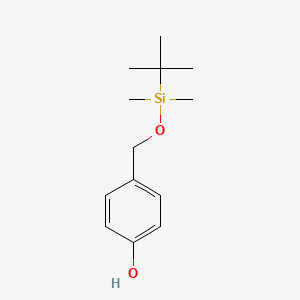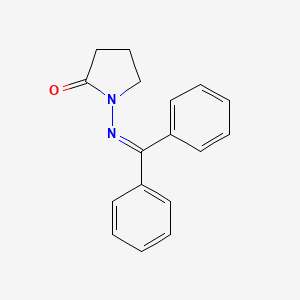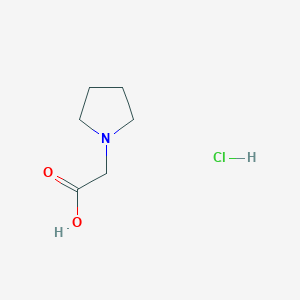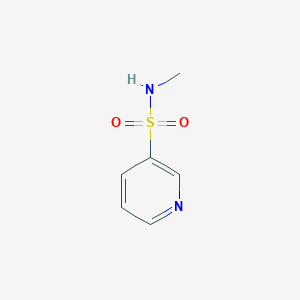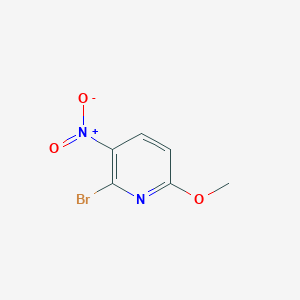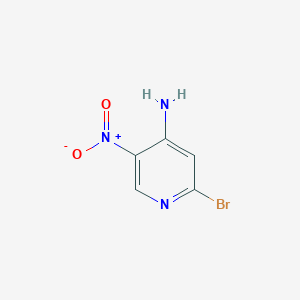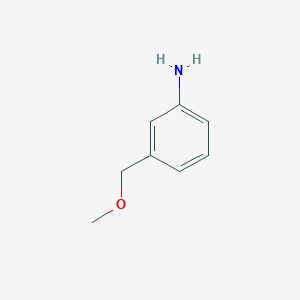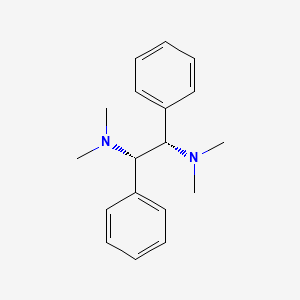
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two phenyl groups and four methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzaldehyde and methylamine.
Formation of Intermediate: Benzaldehyde reacts with methylamine to form N-methylbenzylamine.
Reductive Amination: The intermediate undergoes reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of chiral materials and polymers.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic properties.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The chiral nature of the compound allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Lacks the phenyl groups, resulting in different reactivity and applications.
N,N,N’,N’-Tetramethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is unique due to its chiral nature and the presence of phenyl groups, which enhance its ability to participate in asymmetric synthesis and form stable metal complexes. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJZKKJRGGLPH-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518246 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91361-07-8 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
